![molecular formula C34H36N2O10 B11603521 Tetramethyl 1,1'-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11603521.png)
Tetramethyl 1,1'-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 1,1’-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of Tetramethyl 1,1’-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] involves multiple steps, including the formation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This step involves the condensation of appropriate aldehydes, ketones, and ammonia or amines under controlled conditions.
Introduction of methoxyphenyl groups: This step involves the substitution of hydrogen atoms on the dihydropyridine ring with methoxyphenyl groups using suitable reagents.
Esterification: The final step involves the esterification of carboxylic acid groups with methanol to form the tetramethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Tetramethyl 1,1’-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 1,1’-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Tetramethyl 1,1’-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 1,1’-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] can be compared with similar compounds such as:
Tetramethyl 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate: This compound has a similar structure but different functional groups.
1,1’-[1,2-Ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: This compound has a different core structure but shares some functional similarities.
Eigenschaften
Molekularformel |
C34H36N2O10 |
---|---|
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
dimethyl 1-[2-[3,5-bis(methoxycarbonyl)-4-(3-methoxyphenyl)-4H-pyridin-1-yl]ethyl]-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H36N2O10/c1-41-23-11-7-9-21(15-23)29-25(31(37)43-3)17-35(18-26(29)32(38)44-4)13-14-36-19-27(33(39)45-5)30(28(20-36)34(40)46-6)22-10-8-12-24(16-22)42-2/h7-12,15-20,29-30H,13-14H2,1-6H3 |
InChI-Schlüssel |
QARRAWQITWYRJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)CCN3C=C(C(C(=C3)C(=O)OC)C4=CC(=CC=C4)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.